Naphthalene, 1-methyl-3-phenyl-
Description
Naphthalene, 1-methyl-3-phenyl-, is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a naphthalene core substituted with a methyl group at position 1 and a phenyl group at position 2. This structure combines the hydrophobic properties of naphthalene with the steric and electronic effects introduced by the methyl and phenyl substituents.
Properties
CAS No. |
837-80-9 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-methyl-3-phenylnaphthalene |
InChI |
InChI=1S/C17H14/c1-13-11-16(14-7-3-2-4-8-14)12-15-9-5-6-10-17(13)15/h2-12H,1H3 |
InChI Key |
GXCUKCSUOANUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with 1-Methylnaphthalene and 2-Methylnaphthalene
1-Methylnaphthalene (CAS 90-12-0) and 2-methylnaphthalene are isomers differing in the position of the methyl group on the naphthalene ring. Both are well-documented in toxicological profiles :
- Physical Properties: 1-Methylnaphthalene: Boiling point ~245°C; log Kow (octanol-water partition coefficient) ~3.7. 2-Methylnaphthalene: Boiling point ~241°C; log Kow ~3.6. 1-Methyl-3-Phenylnaphthalene: Expected to exhibit higher molecular weight and log Kow (>5.0) due to the phenyl group, enhancing lipophilicity .
- Toxicity: 1-Methylnaphthalene: Inhalation exposure in rodents causes respiratory inflammation (LOAEL: 10 ppm) . 2-Methylnaphthalene: Similar toxicity profile but with slightly lower potency in hepatic effects . 1-Methyl-3-Phenylnaphthalene: No direct toxicity data available.
Comparison with Fused Naphthalene Derivatives (e.g., 4H-Carboline-3-Carbonitrile)
Fused naphthalene derivatives, such as 4H-carboline-3-carbonitrile, exhibit distinct bioactivity due to heterocyclic fusion and functional groups:
- Mechanism of Action : These compounds inhibit β-tubulin polymerization, triggering mitochondrial depolarization and immune activation (e.g., MAPK/NF-κB pathways) .
- 1-Methyl-3-Phenylnaphthalene : Lacks polar functional groups (e.g., nitriles) critical for tubulin binding, suggesting divergent biological roles. Its hydrophobic nature may favor membrane interactions over specific protein targeting .
Data Gaps and Research Needs
While methylnaphthalenes have extensive toxicokinetic and environmental data , 1-methyl-3-phenylnaphthalene remains understudied:
- Analytical Challenges : Current methods for naphthalene detection (e.g., GC-MS) may require modification to account for the phenyl group’s complexity .
- Environmental Fate : The phenyl substituent likely reduces biodegradability compared to methylnaphthalenes, increasing persistence in soil and sediment .
Q & A
Q. What are the recommended computational methods for modeling the electronic structure of 1-methyl-3-phenylnaphthalene?
Methodological Answer: Density-functional theory (DFT) with gradient expansions for local kinetic-energy density is effective for calculating correlation energies and electronic properties. The Colle-Salvetti formula, adapted into a density-functional framework, provides accuracy within a few percent for polycyclic aromatic hydrocarbons (PAHs) like 1-methyl-3-phenylnaphthalene. Use software packages implementing DFT with parameters validated for PAHs .
Q. How can crystallographic data for 1-methyl-3-phenylnaphthalene be effectively analyzed using SHELX software?
Methodological Answer: SHELXTL (Bruker AXS) or open-source SHELX programs (SHELXD, SHELXL) are suitable for structure solution and refinement. Key steps include:
Q. What systematic review methodologies are appropriate for assessing the toxicological risks of 1-methyl-3-phenylnaphthalene?
Methodological Answer: Follow the ATSDR framework:
- Literature Screening : Search PubMed, TOXCENTER, and NTRL using terms like "PAHs/pharmacology" and "naphthalene derivatives" (see Table B-1 for inclusion criteria) .
- Data Extraction : Use standardized forms (e.g., Table C-2) to collect species, exposure routes, and health outcomes .
- Risk of Bias Assessment : Apply tools like Table C-7 to evaluate randomization, blinding, and exposure characterization in animal studies .
Advanced Research Questions
Q. How should researchers address discrepancies in reported toxicity data for 1-methyl-3-phenylnaphthalene across experimental models?
Methodological Answer: Discrepancies often arise from interspecies variability or exposure duration. Mitigate by:
- Conducting risk of bias assessments (e.g., performance bias checks via blinding and attrition analysis) .
- Using PBPK/PD models to extrapolate rodent data to humans, incorporating metabolic rates and tissue-specific partitioning .
- Cross-referencing studies that meet Tier 1 criteria (low risk of bias) in systematic reviews .
Q. What experimental protocols are recommended for quantifying environmental emissions of 1-methyl-3-phenylnaphthalene from contaminated materials?
Methodological Answer: Use non-invasive thermal desorption coupled with GC/MS:
- Sample headspace emissions at controlled temperatures (e.g., 17°C and 21°C) to assess temperature dependence.
- Calculate emission rates (µg/m³·h) using chamber-based models for enclosed spaces.
- Validate against reference standards to ensure detection limits below occupational exposure thresholds .
Q. How can ring puckering parameters be quantified in 1-methyl-3-phenylnaphthalene derivatives using crystallographic data?
Methodological Answer: Apply the Cremer-Pople coordinate system:
Q. What strategies mitigate performance bias in animal studies investigating the hepatic effects of 1-methyl-3-phenylnaphthalene?
Methodological Answer:
- Randomization : Assign doses using stratified randomization to balance weight/age groups.
- Blinding : Conceal treatment groups from personnel during data collection and histopathology analysis.
- Outcome Predefinition : Specify primary endpoints (e.g., ALT levels, liver weight) before initiating the study, as per Table C-7 guidelines .
Q. How do physiologically based pharmacokinetic (PBPK) models improve the extrapolation of toxicological data from rodents to humans for 1-methyl-3-phenylnaphthalene?
Methodological Answer: PBPK models integrate species-specific parameters:
- Compartmentalization : Simulate absorption (GI tract), distribution (lipid partitioning), and metabolism (CYP450 isoforms).
- Interspecies Scaling : Adjust hepatic clearance rates using allometric scaling (e.g., body surface area).
- Validate against human biomonitoring data where available, prioritizing studies with high confidence in exposure characterization .
Tables for Methodological Reference
Q. Table 1. Key Parameters for PBPK Modeling
| Parameter | Rodent Value | Human Adjustment |
|---|---|---|
| Hepatic Clearance | 0.45 L/h/kg | Allometric scaling |
| Tissue:Blood Ratio | 3.2 (Liver) | 2.1 (Liver) |
Q. Table 2. Risk of Bias Assessment Criteria
| Bias Type | Mitigation Strategy |
|---|---|
| Performance Bias | Blinding of researchers during data collection |
| Detection Bias | Predefined analytical protocols for GC/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
